Muscaridine

Description

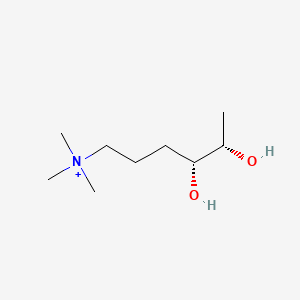

Structure

3D Structure

Properties

IUPAC Name |

[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZBCQRFTKPWLL-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCC[N+](C)(C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22NO2+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218200 |

Source

|

| Record name | Muscaridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6801-43-0 |

Source

|

| Record name | Muscaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muscaridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Muscarine

A a comprehensive guide for researchers, scientists, and drug development professionals.

Note to the reader: The initial request specified information on "Muscaridine." Extensive searches of chemical and pharmacological literature have revealed no well-established compound by that name. It is highly probable that this was a typographical error for "Muscarine," a well-documented and researched natural alkaloid. This guide will, therefore, focus on Muscarine (B1676868).

Introduction

Muscarine is a natural alkaloid and a potent parasympathomimetic agent, first isolated in 1869 from the Amanita muscaria mushroom.[1] It is a quaternary ammonium (B1175870) salt that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its discovery and subsequent study were pivotal in the classification of acetylcholine receptors into muscarinic and nicotinic subtypes.[1] While present in Amanita muscaria, it is found in much higher, toxicologically significant concentrations in mushrooms of the Inocybe and Clitocybe genera.[1] Due to its rigid structure and selective agonist activity, muscarine has been an invaluable tool in pharmacological research to probe the function of the parasympathetic nervous system and the intricacies of mAChR signaling.

Chemical Structure and Properties

Muscarine is a chiral molecule, with the naturally occurring and most biologically active stereoisomer being L-(+)-muscarine.[2] Its structure consists of a tetrahydrofuran (B95107) ring with a quaternary ammonium side chain. This permanent positive charge makes it highly polar and water-soluble.[1]

Chemical Identification

| Identifier | Value |

| IUPAC Name | [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium[3] |

| Systematic IUPAC Name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)-D-ribo-hexitol |

| CAS Number | 300-54-9[3] |

| Molecular Formula | C₉H₂₀NO₂⁺[1][3] |

| Molecular Weight | 174.26 g/mol [1][3] |

| SMILES | C[C@H]1--INVALID-LINK--C--INVALID-LINK--(C)C">C@@HO[3] |

| InChI Key | UQOFGTXDASPNLL-XHNCKOQMSA-N[3] |

Physicochemical Properties

| Property | Value |

| Melting Point | 180-181 °C (Chloride salt) |

| Solubility | Very soluble in water and ethanol (B145695); Slightly soluble in chloroform (B151607) and ether.[4] |

| pKa (Strongest Acidic) | 14.11 (Predicted) |

| pKa (Strongest Basic) | -3.2 (Predicted) |

| logP (Computed) | 0.1 (XLogP3-AA)[3] |

| Appearance | White powder (Chloride salt) |

Spectroscopic Data

-

Mass Spectrometry: Muscarine can be identified and quantified in biological samples using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Electrospray Ionization-Tandem Mass Spectrometry (CE-ESI-MS/MS).[5] A predicted GC-MS spectrum for a trimethylsilyl (B98337) (TMS) derivative of muscarine is also available.[6]

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarine exerts its physiological effects by activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are all G-protein coupled receptors (GPCRs).[1] These receptors are broadly classified into two groups based on their primary G-protein coupling.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptors predominantly couple to G-proteins of the Gq/11 family.[1][7] Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[2] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.[2]

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptors couple to inhibitory G-proteins of the Gi/o family.[1][7] Upon activation, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels decreases the activity of protein kinase A (PKA). Concurrently, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability, which is particularly important in cardiac tissue.[8]

Experimental Protocols

Synthesis of (+)-Muscarine

A concise and efficient synthesis of (+)-muscarine was reported by Chan and Li in 1992.[9] The following is a summary of the key steps.

Methodology:

-

Protection: S-(−)-Ethyl lactate (B86563) is converted to its 2,6-dichlorobenzyl ether.

-

Reduction: The ester is reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL).

-

Allylation: The crude aldehyde undergoes a zinc-mediated allylation reaction with allyl bromide in an aqueous ammonium chloride solution, yielding a mixture of anti and syn homoallylic alcohols.

-

Cyclization: The desired anti isomer is treated with iodine in acetonitrile (B52724) at 0°C to induce an iodocyclization, forming the tetrahydrofuran ring.

-

Quaternization: The resulting cyclized product is treated with an excess of trimethylamine (B31210) in ethanol to displace the iodide and form the quaternary ammonium salt, yielding (+)-muscarine.

Extraction and Quantification of Muscarine from Fungal Material

Modern analysis of muscarine from mushroom samples relies on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for its high sensitivity and specificity.

Methodology:

-

Sample Preparation: A dried and powdered mushroom sample is homogenized.

-

Extraction: The homogenized sample is extracted with a suitable solvent, often a mixture of methanol, water, and an acid like formic acid, frequently aided by sonication.

-

Clarification: The extract is centrifuged to pellet solid debris, and the supernatant is collected.

-

Purification (Optional): Solid-phase extraction (SPE) may be used to clean up the sample and remove interfering compounds.

-

LC-MS/MS Analysis:

-

An aliquot of the extract is injected into an HPLC system, typically with a C18 or HILIC column for separation.

-

The eluent is introduced into a mass spectrometer, usually operating in positive ion mode.

-

Muscarine is detected and quantified by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM).

-

-

Quantification: The concentration of muscarine in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a muscarine standard.

Radioligand Binding Assay for Muscarinic Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the muscarinic receptor subtype of interest.

-

Assay Setup: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled muscarine.

-

Non-specific Binding: Include control tubes with a high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters to remove any unbound radioactivity.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the muscarine concentration and use non-linear regression to determine the IC₅₀ (the concentration of muscarine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Muscarine remains a cornerstone compound in cholinergic pharmacology. Its well-defined chemical structure and specific action on muscarinic acetylcholine receptors have provided profound insights into the workings of the autonomic nervous system and the complex signaling cascades that these receptors command. The experimental protocols outlined herein, from chemical synthesis to biological characterization, represent the fundamental tools employed by researchers to unravel the multifaceted roles of muscarinic signaling in both health and disease. This guide serves as a foundational resource for professionals dedicated to advancing the fields of neuroscience, pharmacology, and therapeutic development.

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Muscarine | C9H20NO2+ | CID 9308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Mescaline - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Muscaridine discovery and natural sources

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscaridine is a quaternary amine alkaloid found in certain species of mushrooms. It is often cited as a constituent of the poisonous mushroom Entoloma rhodopolium and is considered a congener of the more extensively studied fungal toxin, muscarine (B1676868). Despite its discovery, the scientific literature on this compound is sparse, leaving significant gaps in our understanding of its discovery, precise natural distribution, and biological activity. This guide synthesizes the currently available information on this compound, highlighting its known natural sources and providing a framework for future research.

Discovery and History

The precise historical details of the discovery of this compound, including the researchers involved and the exact date of its first isolation, remain elusive in the currently accessible scientific literature. It is most frequently mentioned in toxicological studies of the mushroom Entoloma rhodopolium. It is plausible that its discovery occurred during early to mid-20th century investigations into the toxic components of poisonous fungi, likely in conjunction with the more prominent research on muscarine.

Natural Sources

This compound has been identified as a constituent of the poisonous Wood Pinkgill mushroom, Entoloma rhodopolium. In this species, it co-occurs with other toxic compounds, including muscarine and choline.[1] While Entoloma rhodopolium is the most cited source, the full extent of its distribution across the fungal kingdom is not well-documented.

Recent advanced analytical studies have also identified erythro-muscaridine in Clitocybe rivulosa, and it has been previously reported in Amanita muscaria and Pseudosperma spectrale (Inocybe nitidiuscula). This suggests that this compound may be more widespread in muscarine-containing mushroom genera than initially thought.

Physicochemical Properties

Biological Activity and Signaling Pathways

A significant finding that distinguishes this compound from its well-known counterpart, muscarine, is its apparent lack of activity at the muscarinic acetylcholine (B1216132) receptor M3. This suggests that despite their structural similarities, their pharmacological profiles may be distinct. The precise biological targets and signaling pathways of this compound have not been elucidated.

Due to the lack of detailed research on its specific biological effects, no signaling pathways directly involving this compound can be diagrammed at this time.

Quantitative Data

There is a notable absence of quantitative data regarding the concentration of this compound in its natural fungal sources. While methods for the quantification of muscarine are well-established, specific validated methods for this compound and reported concentrations have not been published.

Table 1: Quantitative Data for Muscarine in Amanita muscaria

| Analyte | Concentration Range (% of dry weight) | Analytical Method | Reference |

| Muscarine | 0.01 - 0.02% | LC-QToF-MS | [2] |

Note: This table provides data for muscarine as a reference. Equivalent quantitative data for this compound is not currently available.

Experimental Protocols

Detailed, validated experimental protocols specifically for the isolation and characterization of this compound are not available in the public domain. However, based on the methods used for muscarine and other fungal alkaloids, a general workflow can be proposed.

General Workflow for Isolation and Analysis

The following diagram outlines a logical workflow that could be adapted for the isolation and analysis of this compound from fungal material.

Caption: A generalized workflow for the isolation and analysis of this compound.

Proposed Detailed Methodology for Isolation and Quantification

The following protocol is a hypothetical adaptation of established methods for fungal alkaloids and would require optimization and validation for this compound.

1. Sample Preparation and Extraction:

- Lyophilize fresh fungal material to a constant dry weight.

- Grind the dried tissue into a fine powder.

- Suspend the powder in an extraction solvent (e.g., 80% methanol in water).

- Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at a controlled temperature.

- Centrifuge the mixture to pellet solid debris.

- Collect the supernatant containing the crude extract.

2. Solid-Phase Extraction (SPE) for Cleanup:

- Condition a strong cation exchange (SCX) SPE cartridge.

- Load the crude extract onto the cartridge.

- Wash the cartridge with a non-eluting solvent (e.g., methanol) to remove neutral and anionic interferents.

- Elute the quaternary amines, including this compound, with a suitable basic eluent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

- Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS for Quantification and Identification:

- Reconstitute the dried extract in a mobile phase-compatible solvent.

- Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., HILIC or reversed-phase C18).

- Employ a gradient elution program to separate this compound from other components.

- Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Develop a multiple reaction monitoring (MRM) method using precursor-to-product ion transitions specific to this compound for sensitive and specific quantification.

- Confirm the identity of this compound by comparing retention time and fragmentation patterns with an authenticated standard (if available).

Future Research Directions

The field of mycology and natural product chemistry would benefit greatly from further research into this compound. Key areas for future investigation include:

-

Definitive Discovery History: A thorough review of historical mycological and chemical literature to pinpoint the original discovery of this compound.

-

Widespread Screening: A systematic screening of various fungal species, particularly within the genera Entoloma, Clitocybe, and Inocybe, to determine the full extent of this compound's natural occurrence.

-

Isolation and Characterization: The isolation of sufficient quantities of pure this compound to enable comprehensive spectroscopic analysis (NMR, X-ray crystallography) and confirm its absolute stereochemistry.

-

Quantitative Analysis: The development and validation of a robust analytical method for the routine quantification of this compound in fungal samples.

-

Pharmacological Profiling: A comprehensive investigation of the biological activity of this compound, including its interactions with a broader range of receptors and its potential toxicological effects.

Conclusion

This compound remains an enigmatic fungal alkaloid. While its existence is confirmed, a significant lack of detailed scientific information hinders a complete understanding of its role in nature and its potential pharmacological or toxicological significance. The methodologies and future research directions outlined in this guide provide a roadmap for elucidating the mysteries of this obscure natural product.

References

A Comparative Analysis of Muscarine and Muscaridine: Molecular Structures, Physicochemical Properties, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the molecular and pharmacological properties of muscarine (B1676868) and the lesser-known compound, muscaridine. While muscarine is a well-characterized parasympathomimetic alkaloid, information on this compound is significantly more limited. This document synthesizes the available data on their molecular structures, physicochemical properties, and interactions with the cholinergic system. Detailed experimental protocols for the synthesis and characterization of muscarine are presented, alongside a discussion of its well-established signaling pathways. The guide highlights the structural differences that likely underpin the distinct, though poorly defined, pharmacological profiles of these two compounds. All quantitative data are summarized in comparative tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Muscarine is a natural alkaloid famously isolated from the Amanita muscaria mushroom and is a potent and selective agonist of the muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its discovery was pivotal in the classification of acetylcholine receptors into muscarinic and nicotinic subtypes. Muscarine's rigid structure has made it an invaluable tool in the study of the parasympathetic nervous system and the development of cholinergic drugs.[1]

This compound, in contrast, is a less-studied compound, identified as a natural product in Entoloma rhodopolium.[1] While it is also reported to interact with muscarinic receptors, a detailed characterization of its pharmacological properties is not widely available in the scientific literature.[1] This guide aims to collate and present the existing information on both molecules to facilitate a clearer understanding of their similarities and differences.

Molecular Structure and Physicochemical Properties

The most striking difference between muscarine and this compound lies in their fundamental molecular scaffolds. Muscarine possesses a substituted tetrahydrofuran (B95107) ring, which imparts significant conformational rigidity.[1] this compound, on the other hand, is an acyclic, linear dihydroxy derivative.[2] This structural divergence is expected to have profound implications for their receptor binding and activation properties.

Comparative Data

The following table summarizes the key molecular and physicochemical properties of muscarine and this compound based on available data.

| Property | Muscarine | This compound |

| IUPAC Name | [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium | [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium |

| CAS Number | 300-54-9 | 6801-43-0 |

| Molecular Formula | C₉H₂₀NO₂⁺ | C₉H₂₂NO₂⁺ |

| Molecular Weight | 174.26 g/mol | 176.28 g/mol |

| Topological Polar Surface Area | 29.5 Ų | 40.5 Ų |

| Canonical SMILES | C[C@H]1C--INVALID-LINK--C--INVALID-LINK--(C)C">C@HO | C--INVALID-LINK--(C)C)O">C@@HO |

| Natural Source | Amanita muscaria, Inocybe and Clitocybe species | Entoloma rhodopolium |

Synthesis and Characterization: Experimental Protocols

Synthesis of (+)-Muscarine

A well-established and efficient synthesis of (+)-muscarine starts from S-(−)-ethyl lactate.[1] The key steps involve the creation of a chiral aldehyde, followed by an allylation reaction, iodocyclization to form the tetrahydrofuran ring, and finally, quaternization of the amine.

Experimental Workflow for (+)-Muscarine Synthesis

Caption: Synthetic pathway of (+)-Muscarine from S-(−)-ethyl lactate.

Characterization of Muscarine

The structure of muscarine has been unequivocally confirmed through various spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition and molecular weight.

-

X-ray Crystallography: Single-crystal X-ray diffraction has been used to determine the absolute configuration and three-dimensional structure of muscarine salts.[1]

Due to the lack of available literature, a corresponding section for this compound cannot be provided.

Pharmacology and Receptor Interactions

Both muscarine and this compound are known to exert their effects by acting as agonists at muscarinic acetylcholine receptors.[1] These are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).

Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors initiates a cascade of intracellular signaling events. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3]

Signaling Pathways of Muscarinic Acetylcholine Receptors

References

The Biological Activity of Muscaridine Congeners: A Technical Guide

This guide provides a comprehensive overview of the biological activity of muscaridine congeners and other muscarinic receptor ligands. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways.

Quantitative Data on Muscarinic Ligand Activity

The interaction of muscarinic ligands with the five receptor subtypes (M1-M5) is quantified through binding affinity (Ki) and functional potency (EC50 or IC50). The following tables summarize key data for a selection of muscarinic agonists and antagonists.

Table 1: Binding Affinities (Ki) of Selected Muscarinic Ligands

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Acetylcholine | ~30 (high affinity)[1] | - | - | - | - |

| McN-A-343 | ~8910[2] | ~6020[2] | - | - | - |

| Pirenzepine | Low affinity in many tissues[3] | High affinity in myocardium[2] | - | - | - |

| Atropine | - | - | - | - | - |

| 4-DAMP | - | - | - | - | - |

| Methoctramine | - | High affinity[4] | - | - | - |

Table 2: Functional Potencies (EC50/IC50) of Selected Muscarinic Agonists

| Compound | Assay | Receptor/Tissue | Potency (EC50/IC50, nM) |

| Acetylcholine | Vasodilation | Human forearm | 537,000[5] |

| Methacholine | Vasodilation | Human forearm | 52,000[5] |

| McN-A-343 | Contraction | Guinea-pig taenia caeci (M2) | ~7,244,000 (-log EC50 = 5.14)[2] |

| Pilocarpine | Pupil Constriction | Mouse eye (M3) | ~30,000[6] |

| Carbachol | Pupil Constriction | Mouse eye (M3) | - |

Note: Functional potency is highly dependent on the specific tissue and signaling pathway being measured.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of muscarinic ligands. The following are protocols for key in vitro assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]-NMS).

-

Test compound (this compound congener).

-

Non-specific binding control (e.g., Atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor of interest.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist like atropine).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate Gq-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium.

Materials:

-

Cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (muscarinic agonist).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate to allow the dye to enter the cells.

-

Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate Gi-coupled muscarinic receptors (M2, M4), which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP).

Materials:

-

Cells stably expressing a specific human muscarinic receptor subtype (M2 or M4).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (muscarinic agonist).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell lysis buffer.

Procedure:

-

Cell Treatment: Pre-incubate the cells with the test compound at various concentrations.

-

Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

cAMP Quantification: Quantify the cAMP levels in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The decrease in cAMP levels in the presence of the agonist, compared to forskolin alone, reflects the inhibitory effect of the Gi-coupled receptor activation. Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50) value.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G protein subtypes.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by a muscarinic agonist initiates the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7]

References

- 1. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Muscarine Biosynthesis Pathway in Fungi

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the current understanding of the muscarine (B1676868) biosynthetic pathway in fungi. Given that the pathway is not yet fully elucidated, this document synthesizes established foundational knowledge with hypothesized enzymatic steps and offers detailed, actionable experimental protocols to guide future research in this area.

Introduction

Muscarine (L-(+)-muscarine) is a potent parasympathomimetic alkaloid and a selective agonist for muscarinic acetylcholine (B1216132) receptors.[1] Its presence is most notable in various species of the fungal genera Inocybe and Clitocybe.[1][2] Despite its long history and well-characterized physiological effects, the complete enzymatic pathway for its biosynthesis remains largely enigmatic.[1]

Early isotopic labeling studies have identified the primary metabolic precursors, and recent research has shed light on a key phosphorylated intermediate.[1][3] However, the specific enzymes and the genetic architecture of the biosynthetic gene cluster are yet to be identified. This guide presents a putative pathway based on current data and outlines a research framework for its complete elucidation.

The Putative Muscarine Biosynthetic Pathway

The proposed biosynthetic pathway for muscarine is conceptualized to begin with precursors from primary metabolism, likely pyruvate (B1213749) and a derivative of glutamate (B1630785).[1][4] The pathway is thought to proceed through several stages, including condensation, cyclization, and a series of modifications, culminating in the formation of L-(+)-muscarine.[1] A significant recent discovery has been the identification of 4'-phosphomuscarine as a major natural product in the mycelium of Clitocybe rivulosa, positioning it as the direct precursor to muscarine.[3]

The proposed stages are:

-

Condensation and Initial Modification: A molecule derived from pyruvate and a glutamate derivative likely undergo a condensation reaction to form a linear precursor.

-

Cyclization: The linear precursor is believed to undergo an intramolecular cyclization to form the core tetrahydrofuran (B95107) ring structure of muscarine.[1]

-

Post-Cyclization Modifications: A series of enzymatic reactions, including reduction, decarboxylation, and methylation, are hypothesized to modify the cyclized intermediate.

-

Phosphorylation: The penultimate intermediate is phosphorylated to yield 4'-phosphomuscarine.[3]

-

Dephosphorylation: In the final step, 4'-phosphomuscarine is dephosphorylated to produce the active toxin, L-(+)-muscarine.[3]

Hypothesized Enzymology

While the specific enzymes are unknown, the proposed transformations allow for the postulation of the enzyme classes involved:

-

Condensation: A synthetase or synthase is likely responsible for the initial condensation of the pyruvate and glutamate-derived precursors.

-

Cyclization: A cyclase enzyme would catalyze the formation of the tetrahydrofuran ring.

-

Modification: A series of oxidoreductases (for reduction steps), decarboxylases, and methyltransferases are likely involved in modifying the core structure.

-

Phosphorylation: A kinase would catalyze the addition of a phosphate (B84403) group to form 4'-phosphomuscarine.

-

Dephosphorylation: A phosphatase is responsible for the final removal of the phosphate group to yield muscarine.

Quantitative Data: Muscarine Concentrations in Fungi

While kinetic data for the biosynthetic enzymes is not available, numerous studies have quantified the concentration of muscarine in the fruiting bodies of various fungal species. These concentrations can vary significantly between and even within species.

| Fungal Genus/Species | Muscarine Concentration (% fresh weight) | Reference(s) |

| Inocybe (highly toxic species) | Up to 1.6% | [2][5] |

| Clitocybe (highly toxic species) | Up to 1.6% | [2][6] |

| Amanita muscaria | ~0.0003% | [2][5] |

| Inocybe virosa | 0.027% (in extract) | [7] |

Note: Concentrations can be highly variable depending on the specific species, geographical location, and developmental stage of the fungus.

Experimental Protocols for Pathway Elucidation

To fully characterize the muscarine biosynthetic pathway, a combination of genetic, biochemical, and analytical techniques is required. The following are detailed, albeit hypothetical, protocols for key experiments based on standard methodologies in fungal secondary metabolism research.

Protocol 1: Identification of the Muscarine Biosynthetic Gene Cluster via Gene Knockout

Objective: To identify genes essential for muscarine biosynthesis by creating targeted gene deletions in a muscarine-producing fungus (e.g., Clitocybe rivulosa).

Methodology: This protocol outlines a gene knockout strategy using homologous recombination, a widely used technique in fungi.

-

Bioinformatic Analysis:

-

Sequence the genome of a high-muscarine-producing strain of Clitocybe rivulosa.

-

Search the genome for candidate biosynthetic genes, such as non-ribosomal peptide synthetase (NRPS)-like enzymes, polyketide synthase (PKS)-like enzymes, kinases, phosphatases, and methyltransferases, which are often clustered in fungi.

-

-

Construction of Knockout Cassette:

-

For a candidate gene, design PCR primers to amplify ~1.5 kb regions of DNA flanking the 5' and 3' ends of the gene's open reading frame (ORF).

-

Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) from a plasmid vector.

-

Using fusion PCR or yeast recombinational cloning, assemble a knockout cassette consisting of the hph gene flanked by the 5' and 3' homologous regions of the target gene.

-

-

Fungal Transformation:

-

Prepare protoplasts from young mycelium of C. rivulosa by enzymatic digestion of the cell walls (e.g., using a mixture of lysing enzymes from Trichoderma harzianum).

-

Transform the protoplasts with the linear knockout cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Plate the transformed protoplasts on regeneration medium containing hygromycin B to select for transformants.

-

-

Screening of Transformants:

-

Isolate genomic DNA from hygromycin-resistant colonies.

-

Use PCR with primers flanking the target gene and internal to the hph cassette to confirm homologous recombination and replacement of the target gene.

-

Further confirm the knockout using Southern blot analysis.

-

-

Metabolite Analysis:

-

Cultivate the confirmed knockout mutants and the wild-type strain in a suitable liquid medium.

-

Extract the secondary metabolites from the mycelium and the culture broth using a solvent such as ethyl acetate (B1210297) or methanol.

-

Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to compare the metabolite profiles. A loss of muscarine production in the mutant strain would indicate that the knocked-out gene is essential for the pathway. Accumulation of a potential intermediate would provide further evidence of the gene's function.

-

Protocol 2: Heterologous Expression and Characterization of a Candidate Biosynthetic Enzyme

Objective: To determine the function of a candidate enzyme from the muscarine biosynthetic pathway by expressing it in a well-characterized fungal host.

Methodology: This protocol describes the heterologous expression of a candidate gene in Aspergillus oryzae, a common host for this purpose.

-

Gene Amplification and Vector Construction:

-

Isolate total RNA from a muscarine-producing culture of C. rivulosa.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate gene (e.g., the putative phosphatase) from the cDNA using high-fidelity PCR.

-

Clone the PCR product into a fungal expression vector (e.g., pTYGS series) under the control of a strong, inducible promoter (e.g., the amyB promoter). The vector should also contain a selectable marker for A. oryzae.

-

-

Transformation of Aspergillus oryzae:

-

Prepare protoplasts from A. oryzae.

-

Transform the protoplasts with the expression vector using a PEG-mediated method.

-

Select for transformants on a suitable selective medium.

-

-

Expression and in vivo Biotransformation:

-

Grow the A. oryzae transformant in a medium that induces the expression of the candidate gene.

-

If testing the final step, supplement the culture with the precursor, 4'-phosphomuscarine (which may need to be isolated from a knockout mutant or chemically synthesized).

-

After a suitable incubation period, extract the metabolites from the culture.

-

Analyze the extract by LC-MS/MS, looking for the conversion of 4'-phosphomuscarine to muscarine.

-

-

in vitro Enzyme Assay (Optional):

-

Modify the expression vector to include an affinity tag (e.g., a His-tag) on the candidate protein.

-

Express and purify the tagged protein from the A. oryzae culture using affinity chromatography.

-

Perform an in vitro assay by incubating the purified enzyme with 4'-phosphomuscarine and appropriate cofactors.

-

Monitor the reaction for the production of muscarine using LC-MS/MS to determine enzyme activity and kinetics.

-

Protocol 3: LC-MS/MS Analysis of Muscarine and its Precursors

Objective: To detect and quantify muscarine and its potential precursors (like 4'-phosphomuscarine) in fungal extracts.

Methodology:

-

Sample Preparation:

-

Lyophilize fungal mycelium and grind to a fine powder.

-

Extract the powder with a polar solvent mixture, such as methanol/water (80:20, v/v), using ultrasonication.

-

Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating highly polar compounds like muscarine (a quaternary amine).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

-

Gradient: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and decreasing over time to elute the polar compounds.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Transitions: For muscarine ([M]+, m/z 174.1), a characteristic transition would be 174.1 -> 57.1 (loss of the trimethylamine (B31210) moiety). For 4'-phosphomuscarine, a transition would be calculated based on its molecular weight and expected fragmentation.

-

Quantification: Use a standard curve prepared with a certified muscarine standard to quantify its concentration in the samples.

-

-

Conclusion

The biosynthesis of muscarine in fungi is a scientifically intriguing yet underexplored field.[1] While foundational studies have identified the primary precursors and a key phosphorylated intermediate, the complete enzymatic pathway and its genetic regulation await discovery. The putative pathway and detailed experimental protocols outlined in this guide provide a robust framework for future research. The application of modern techniques, including genomics, gene editing, heterologous expression, and advanced mass spectrometry, will be crucial in finally unraveling this enigmatic biosynthetic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Muscarine - Wikipedia [en.wikipedia.org]

- 3. The Fatal Mushroom Neurotoxin Muscarine is Released from a Harmless Phosphorylated Precursor upon Cellular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Studies on the biosynthesis of muscarine in mycelial cultures of Clitocybe rivulosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Toxicology of Major Bioactive Substances in Inocybe Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Muscarine Works: Effects, Toxicity, Safety, and Legality [acslab.com]

- 7. researchgate.net [researchgate.net]

In Silico Modeling of Muscarinic Receptor Binding: A Technical Guide

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Comprising five subtypes (M1-M5), they are implicated in a wide array of physiological processes, including memory, learning, smooth muscle contraction, and glandular secretion.[2][3] Their critical roles make them significant drug targets for numerous diseases, such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4][5]

Computational, or in silico, modeling has become an indispensable tool in drug discovery, offering a cost-effective and rapid approach to identify and optimize novel ligands.[6][7] These methods allow researchers to simulate and predict the interactions between small molecules and their biological targets at an atomic level.[8] This technical guide provides a comprehensive overview of the core in silico methodologies for modeling ligand binding to muscarinic receptors, detailed experimental protocols, and the crucial signaling pathways involved. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches in muscarinic receptor pharmacology.

Muscarinic Receptor Signaling Pathways

The five mAChR subtypes are broadly categorized into two families based on their G protein-coupling preference, which dictates their downstream signaling cascades.[2][9]

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[3][10] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][9]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[3][9] Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, particularly inwardly rectifying potassium channels.[2][3]

Below are diagrams illustrating these canonical signaling pathways.

The In Silico Modeling Workflow

A typical structure-based drug design project follows a systematic workflow, beginning with the target protein and culminating in the identification of potential lead compounds. This process integrates various computational techniques to build a predictive model of the ligand-receptor interaction.

Core Methodologies and Protocols

Homology Modeling

When an experimental structure (e.g., from X-ray crystallography) of the target receptor is unavailable, a homology model can be built using the structure of a related protein as a template.[11][12] Given the high sequence identity among GPCRs, structures like the β2-adrenergic receptor or other muscarinic receptor subtypes are often used as templates.[12][13][14]

Experimental Protocol: Homology Modeling

-

Template Selection: Identify a suitable high-resolution crystal structure to serve as a template. The M3 receptor structure (PDB: 4DAJ) is often a good template for other muscarinic subtypes.[12]

-

Sequence Alignment: Align the amino acid sequence of the target receptor (e.g., M1) with the template sequence using a tool like ClustalW.[13][15]

-

Model Building: Generate the 3D model of the target receptor based on the alignment using software such as Prime or YASARA.[12][13] This step involves copying the coordinates of the conserved regions and modeling the variable loops.

-

Binding Site Optimization: Refine the orthosteric binding site, often using an induced fit docking (IFD) protocol with a known ligand (e.g., atropine (B194438) or clozapine) to ensure the pocket adopts a realistic conformation for ligand binding.[13]

-

Model Validation: Assess the quality of the generated model using tools that check stereochemical properties (e.g., Ramachandran plots) and its ability to discriminate known ligands from decoy molecules in virtual screening exercises.[14][15]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] It is widely used for virtual screening, where large libraries of compounds are computationally tested to identify potential "hits".[6][16]

Experimental Protocol: Molecular Docking

-

Receptor Preparation: Start with a high-quality receptor structure (crystal structure or homology model).[17] Add hydrogen atoms, assign partial charges, and define the binding site cavity (the "grid") where the ligand will be docked.[17]

-

Ligand Preparation: Convert 2D ligand structures to 3D.[17] Generate multiple possible conformations and assign appropriate charges and protonation states for physiological pH.[13] Software like LigPrep can be used for this step.[15]

-

Docking Simulation: Use a docking program (e.g., DOCK 3.6, Glide) to place the ligand conformations into the receptor's binding site.[13][16] The program scores each pose based on factors like electrostatic and van der Waals interactions.[16]

-

Pose Analysis and Scoring: Analyze the top-scoring poses to assess their stability and interactions with key residues in the binding pocket. Visual inspection is crucial to ensure that the predicted binding mode is chemically reasonable.[4]

Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.[18][19] These simulations can assess the stability of a docked pose and reveal conformational changes in the receptor upon ligand binding.[18][20]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Take the best-docked ligand-receptor complex and embed it in a simulated lipid bilayer (e.g., POPC) to mimic the cell membrane.[11][18]

-

Solvation and Ionization: Surround the system with explicit water molecules and add ions (e.g., Cl⁻) to neutralize the system's charge.[18]

-

Equilibration: Perform a series of short simulations to allow the system to relax and reach a stable temperature and pressure.

-

Production Run: Run a long-timescale simulation (typically nanoseconds to microseconds) to observe the dynamics of the system.[18][19]

-

Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the ligand's binding pose, and to identify key hydrogen bonds or other interactions over time.[11][18]

Experimental Validation: Radioligand Binding Assays

Computational predictions must be validated through experimental testing. Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.[1][21] These assays measure the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity.[1]

Protocol: Competitive Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing a single muscarinic receptor subtype (e.g., from CHO or HEK cells).[1]

-

A radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).[1][3]

-

Unlabeled test compound (competitor) at various concentrations.[1]

-

Assay buffer and a high-affinity antagonist (e.g., atropine) for determining non-specific binding.[3]

-

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[3]

-

Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature).[1]

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, separating the membrane-bound radioligand from the unbound.[1][3]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[3]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.[3]

-

-

Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Quantitative Data Summary

In silico and in vitro studies generate quantitative data crucial for comparing ligands. Docking scores predict binding likelihood, while Ki values from binding assays provide experimental affinity.

Table 1: Binding Affinities (Ki) of Dicyclomine for Muscarinic Receptor Subtypes [1]

| Receptor Subtype | Reported Ki Value (nM) |

| M1 | Low nanomolar |

| M2 | Higher (lower affinity) |

| M3 | - |

| M4 | - |

| M5 | - |

| Note: Dicyclomine shows selectivity for the M1 receptor subtype.[1] |

Table 2: In Silico and In Vitro Data for a Novel M3-Selective Antagonist (Compound 6o)

| Parameter | Receptor Subtype | Value |

| Binding Affinity (Kd) | M3 | 12 pM |

| M2 | >1000 pM | |

| Selectivity (M2/M3) | - | >100-fold |

| Note: This compound was developed using a structure-based approach exploiting a single amino acid difference between M2 and M3 receptors. |

Table 3: Activity of Docking-Identified M2 and M3 Ligands [16]

| Receptor Target | Compounds Tested | Active Compounds | Hit Rate | Affinity Range (Lead-like) |

| M2 Receptor | 19 | 11 | ~58% | 0.1 – 1.0 µM |

| M3 Receptor | 16 | 8 | 50% | - |

| Note: "Hit rate" refers to the percentage of computationally selected compounds that showed substantial activity in experimental assays.[16] |

Conclusion

The in silico modeling of muscarinic receptor binding represents a powerful synergy between computational science and experimental pharmacology. Methodologies such as homology modeling, molecular docking, and molecular dynamics simulations provide atomic-level insights that guide the rational design of novel ligands with desired affinity and selectivity profiles.[16] However, the success of these computational endeavors is critically dependent on rigorous experimental validation through techniques like radioligand binding assays. By integrating these approaches, researchers can accelerate the discovery of new therapeutics targeting the muscarinic receptor family, paving the way for improved treatments for a host of debilitating diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Methods for GPCR Drug Discovery | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. On homology modeling of the M2 muscarinic acetylcholine receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Homology modeling of human muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Quaternary Ammonium Compounds: A Technical Guide for Researchers

An in-depth exploration of the absorption, distribution, metabolism, and excretion of a ubiquitous class of compounds, providing critical data and methodologies for drug development and safety assessment.

Quaternary ammonium (B1175870) compounds (QACs) are a diverse group of chemicals characterized by a positively charged nitrogen atom, widely utilized as disinfectants, antiseptics, preservatives, and surfactants in a vast array of industrial, commercial, and household products.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41] Their cationic nature dictates their pharmacokinetic profile, influencing their interaction with biological membranes and overall disposition in the body. This technical guide provides a comprehensive overview of the pharmacokinetics of QACs, tailored for researchers, scientists, and drug development professionals.

Core Pharmacokinetic Profile (ADME)

The journey of QACs through the body is governed by the four key processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption

The absorption of QACs is highly dependent on the route of exposure and the specific chemical structure of the compound, particularly the length of the alkyl chains which influences its lipophilicity.

-

Oral Absorption: Generally, the oral bioavailability of QACs is low to moderate.[1] Their permanent positive charge limits their passive diffusion across the lipid-rich membranes of the gastrointestinal tract. However, some absorption does occur, and factors such as the presence of food can significantly impact the extent of absorption. For instance, the oral absorption of some QAC drugs is markedly reduced when taken with food.

-

Dermal Absorption: The intact skin provides an effective barrier against the dermal uptake of many QACs.[22][27] However, prolonged exposure or compromised skin integrity can lead to increased absorption. Studies have shown that less than 0.5% of an applied dose of didecyldimethylammonium chloride (DDAC) reaches the receptor fluid after 48 hours in in vitro dermal absorption studies.[22][27]

-

Inhalation: The inhalation route can lead to more significant systemic exposure compared to oral administration, as it bypasses the first-pass metabolism in the liver.

The absorption of QACs is also influenced by active transport mechanisms. P-glycoprotein (P-gp), an efflux transporter found in the intestines, can actively pump QACs back into the intestinal lumen, thereby limiting their absorption.[21][25][42][34] Conversely, organic cation transporters (OCTs) can facilitate the uptake of QACs into cells.[6][11][14][30][31]

Distribution

Once absorbed, QACs are distributed throughout the body via the systemic circulation. Their distribution is influenced by their physicochemical properties and their affinity for various tissues.

-

Tissue Distribution: QACs have been detected in various organs, including the lungs, kidneys, and liver, which are considered potential reservoirs for these compounds.[7][9] Studies in rats have shown that after intravenous administration of benzalkonium chloride (BZK), the concentrations in the lung and kidney were higher than in the blood.[7][9] The distribution is also dependent on the alkyl chain length of the QAC, with longer chains showing a tendency to remain in the blood for a longer duration.[5][10]

-

Plasma Protein Binding: QACs can bind to plasma proteins, which limits their distribution to tissues and their availability for metabolism and excretion. The extent of protein binding varies among different QACs.

Metabolism

The metabolism of QACs is not yet fully elucidated, but it is known to occur primarily in the liver.

-

Hepatic Metabolism: The cytochrome P450 (CYP) enzyme system is involved in the Phase I metabolism of some QACs. Phase II metabolism, involving conjugation reactions, can also occur.

-

Metabolites: Many QACs are not extensively metabolized and are excreted from the body unchanged.[1] For those that are metabolized, oxidation of the alkyl side chains is a common pathway.[1]

Excretion

The primary routes of excretion for QACs and their metabolites are through the feces and urine.[1]

-

Fecal Excretion: Due to their poor oral absorption, a significant portion of ingested QACs is excreted in the feces.

-

Renal Excretion: For the fraction of QACs that is absorbed systemically, renal excretion is a major elimination pathway. This process can involve active tubular secretion mediated by transporters such as OCTs.

-

Biliary Excretion: Biliary excretion into the feces is another route of elimination for some QACs.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for representative quaternary ammonium compounds from preclinical studies. It is important to note that these values can vary depending on the animal species, dose, and experimental conditions.

Table 1: Pharmacokinetic Parameters of Benzalkonium Chloride (BZK) in Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Elimination Half-life | Intravascular (JV and FA) | 15 mg/kg | Similar between JV and FA routes | [9] |

| Tissue Distribution | Intravenous | 15 mg/kg | Lung and kidney concentrations > blood and liver concentrations | [9] |

| Alkyl Chain Influence | Intravenous | 13.9 mg/kg | Longer alkyl chains show lower elimination tendencies | [5][10] |

JV: Jugular Vein, FA: Femoral Artery

Table 2: Pharmacokinetic Parameters of Didecyldimethylammonium Chloride (DDAC)

| Parameter | Species | Route of Administration | Observation | Reference |

| Oral Absorption | Rat | Oral | Poorly absorbed (<10%) | [1] |

| Dermal Absorption | In vitro (Human Skin) | Topical | <0.5% of applied dose reached receptor fluid after 48h | [22][27] |

| Excretion | Rat | Oral | Primarily eliminated in feces within three days | [1] |

| Bioaccumulation | - | - | Low potential | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of QACs. Below are outlines of key experimental protocols.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to determine the rate at which a QAC is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To assess the metabolic stability of a QAC in the presence of liver microsomes.

Materials:

-

Test QAC

-

Pooled liver microsomes (human or other species)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent (for reaction termination)

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test QAC in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent QAC using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent QAC against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Caco-2 Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[43][2][3][8][15]

Objective: To determine the apparent permeability coefficient (Papp) of a QAC across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Test QAC

-

Lucifer yellow or another marker for monolayer integrity

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Perform a leak test using a low-permeability marker like Lucifer yellow.

-

Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the transport buffer containing the test QAC to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

-

Permeability Assay (Basolateral to Apical - B to A): a. Add the transport buffer containing the test QAC to the basolateral chamber. b. Add fresh transport buffer to the apical chamber. c. At specified time intervals, collect samples from the apical chamber.

-

Sample Analysis: Determine the concentration of the QAC in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the QAC in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters like P-gp.

In Vivo Pharmacokinetic Study in Rodents

This type of study provides essential information about the ADME of a QAC in a living organism.

Objective: To determine the pharmacokinetic profile of a QAC in rats or mice after intravenous and/or oral administration.

Materials:

-

Test QAC

-

Rodents (e.g., Sprague-Dawley rats)

-

Dosing vehicles (e.g., saline, PEG400)

-

Syringes, needles, gavage tubes

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Animal Acclimatization and Dosing: Acclimatize the animals to the laboratory conditions. Administer the QAC via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).

-

Blood Sampling: At predetermined time points after dosing, collect blood samples (typically from the tail vein, saphenous vein, or via cardiac puncture for terminal samples).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Analyze the plasma samples for the concentration of the QAC using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plot the plasma concentration-time data. Use pharmacokinetic software to calculate key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%) for oral administration (by comparing AUCoral with AUCiv).

-

Key Biological Interactions and Pathways

The biological effects and pharmacokinetic behavior of QACs are significantly influenced by their interactions with cellular components and pathways.

Interaction with Cellular Transporters

As cationic molecules, QACs are substrates for various transporters that mediate their movement across cell membranes.

Caption: Interaction of QACs with intestinal transporters.

Cytotoxicity Pathway

At higher concentrations, QACs can exert cytotoxic effects, primarily through the disruption of cell membranes and induction of apoptosis.

Caption: General pathway of QAC-induced cytotoxicity.

Experimental Workflow for In Vivo Pharmacokinetic Study

A logical workflow is essential for conducting a successful in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The pharmacokinetics of quaternary ammonium compounds are complex and influenced by a multitude of factors, including their chemical structure, the route of administration, and interactions with biological systems. A thorough understanding of their ADME properties is paramount for the development of safe and effective products containing these widely used chemicals. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the pharmacokinetic profiles of specific QACs and to inform risk assessments and drug development decisions. As research in this area continues, a more comprehensive picture of the disposition of this diverse class of compounds will emerge, contributing to their safer and more effective use.

References

- 1. Didecyl dimethyl ammonium chloride: pharmacokinetics, toxicology and applications_Chemicalbook [chemicalbook.com]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 4. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Distribution and disposition of benzalkonium chloride following various routes of administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. Kinetic characteristics and toxic effects of benzalkonium chloride following intravascular and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics and distribution of benzalkonium compounds with different alkyl chain length following intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efflux pump induction by quaternary ammonium compounds and fluoroquinolone resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mercell.com [mercell.com]

- 14. Properties of Transport Mediated by the Human Organic Cation Transporter 2 Studied in a Polarized Three-Dimensional Epithelial Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. mttlab.eu [mttlab.eu]

- 19. researchgate.net [researchgate.net]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. Dermatokinetics of didecyldimethylammonium chloride and the influence of some commercial biocidal formulations on its dermal absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Benzalkonium chloride disinfectants induce apoptosis, inhibit proliferation, and activate the integrated stress response in a 3-D in vitro model of neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Substantivity of mouth-rinse formulations containing cetylpyridinium chloride and O-cymen-5-ol: a randomized-crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Formulation and Characterization of Cetylpyridinium Chloride Bioadhesive Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 39. lar.fsu.edu [lar.fsu.edu]

- 40. researchgate.net [researchgate.net]

- 41. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 42. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 43. enamine.net [enamine.net]

A Technical Guide for Researchers and Drug Development Professionals